molecular formula C9H18N2O B1592417 1-(Oxan-4-yl)piperazine CAS No. 398137-19-4

1-(Oxan-4-yl)piperazine

Cat. No. B1592417
M. Wt: 170.25 g/mol
InChI Key: GWNSHRCBWQEQPK-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)piperazine, also known as 1-OP, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of an oxane ring and a piperazine ring. Its structure is very similar to that of piperazine, but with an oxane ring instead of a piperidine ring. It is a colorless, crystalline solid with a molecular weight of 181.22 g/mol. 1-OP is a versatile compound with a wide range of applications in organic synthesis, drug development, and other areas of scientific research.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) discusses the design, synthesis, and pharmacological evaluation of novel derivatives of 1-(Oxan-4-yl)piperazine, specifically targeting antidepressant and antianxiety activities. The compounds showed significant activity in behavioral despair and plus maze tests in mice, highlighting their potential in treating depression and anxiety disorders (J. Kumar et al., 2017).

CGRP Receptor Inhibitor Preparation

Cann et al. (2012) focused on the enantioselective process for preparing a CGRP receptor inhibitor, showcasing the pharmaceutical application of such derivatives in treating conditions like migraines. The study emphasized a stereoselective and economical synthesis approach (Reginald O. Cann et al., 2012).

Development of PET Radiotracers

Abate et al. (2011) explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography (PET) radiotracers. These derivatives aimed to offer therapeutic or diagnostic applications in oncology with reduced lipophilicity for better bioavailability (C. Abate et al., 2011).

Antibacterial and MurB Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB inhibitory activities. These compounds were effective against various bacterial strains, including MRSA and VRE, and showed promising results in biofilm inhibition tests (Ahmed E. M. Mekky & S. Sanad, 2020).

Estrogen Receptor Binding and Molecular Docking

Parveen et al. (2017) reported on the synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates. Their study highlighted the potential of these compounds in the treatment of breast cancer, with some derivatives showing better anti-proliferative activities than curcumin (I. Parveen et al., 2017).

properties

IUPAC Name

1-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNSHRCBWQEQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620493
Record name 1-(Oxan-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)piperazine

CAS RN

398137-19-4
Record name 1-(Oxan-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthetic Example 10 using 1-ethoxycarbonylpiperazine (50 g) and 2,3,5,6-tetrahydropyran-4-one (34 g), the title compound (21 g) was obtained. boiling point: 95-100° C./5 mmHg
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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